molecular formula C22H24FN3O3S B2698829 2-((3-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946270-55-9

2-((3-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2698829
CAS RN: 946270-55-9
M. Wt: 429.51
InChI Key: ZSVGAYMEHRQGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 2-((3-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Activity

The compound exhibits significant potential in the field of antimicrobial and antibacterial activities. Studies have shown that similar compounds, like the fluoroquinolone-based 4-thiazolidinones, demonstrate strong antifungal and antibacterial properties, indicating potential applications in the treatment of infectious diseases. For example, Patel and Patel (2010) synthesized a series of compounds from a lead molecule with fluoroquinolone structure and reported their significant antimicrobial activity. This suggests a similar potential for the compound due to its structural similarities (Patel & Patel, 2010).

Cytotoxic Activity in Cancer Research

Compounds with quinazoline structures have been investigated for their cytotoxic activity against cancer cells. For instance, a study by Bu et al. (2001) found that derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, which are structurally related to the compound , showed significant cytotoxicity against colon tumors in mice. This highlights the potential of such compounds in cancer research and treatment (Bu et al., 2001).

Applications in Positron Emission Tomography (PET) Imaging

Fluorine-containing compounds, similar to the one , have been explored for their use in PET imaging of solid tumors. For instance, a study by Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs as potential ligands for PET imaging of sigma-2 receptor status in solid tumors. This indicates potential applications of the compound in diagnostic imaging and oncology research (Tu et al., 2007).

Synthesis and Drug Development

The compound's structure lends itself to potential applications in drug development. Studies on similar compounds have focused on synthesis processes that can be crucial for the development of new pharmaceuticals. For example, Nishimura and Saitoh (2016) improved the synthesis route of a related compound, which is a key intermediate in drug discoveries. Such studies underscore the importance of efficient synthesis processes in the pharmaceutical industry (Nishimura & Saitoh, 2016).

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-14(2)24-20(27)16-7-8-18-19(12-16)25-22(26(21(18)28)9-10-29-3)30-13-15-5-4-6-17(23)11-15/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVGAYMEHRQGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-fluorobenzyl)thio)-N-isopropyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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